molecular formula C19H22ClN5O2S B2777294 N-(2-chloro-6-methylphenyl)-2-((6-isobutyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide CAS No. 2309598-73-8

N-(2-chloro-6-methylphenyl)-2-((6-isobutyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide

Cat. No. B2777294
M. Wt: 419.93
InChI Key: ZAMLUAHNTFOLHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-6-methylphenyl)-2-((6-isobutyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H22ClN5O2S and its molecular weight is 419.93. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Activity

The synthesis of novel derivatives containing the N-(2-chloro-6-methylphenyl)-2-((6-isobutyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide structure has been a subject of interest in the quest for new antitumor agents. A study by El-Morsy et al. (2017) reported the synthesis of a series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, evaluating their antitumor activity against the human breast adenocarcinoma cell line MCF7. Among the new derivatives, N-(2-chlorophenyl)-2-(3-(methylthio)-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide was identified as the most active, showcasing mild to moderate activity compared to doxorubicin, a reference antitumor agent (El-Morsy, El-Sayed, & Abulkhair, 2017).

Chemical Synthesis Techniques

The chemical synthesis of compounds incorporating the N-(2-chloro-6-methylphenyl)-2-((6-isobutyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide structure involves complex reactions and methodologies. Soleiman et al. (2002) described the synthesis of various nitrogen and sulfur compounds, including pyrazolo-, pyrimidino-, isoxazolo-, thiozolo-, and g-lactam incorporating thienopyridazine, through cyclocondensation and cycloaddition reactions utilizing hydrazine hydrate, phenyl hydrazine, hydroxylamine hydrochloride, urea, thiourea, mercapto acetic acid, and monochloroacetyl chloride (Soleiman, El-Latif, Khalil, & Elazab, 2002).

Antimicrobial Activity

Furthermore, the antimicrobial potential of compounds related to N-(2-chloro-6-methylphenyl)-2-((6-isobutyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide has also been explored. Bondock et al. (2008) synthesized new heterocycles incorporating antipyrine moiety, which were evaluated for their antimicrobial activity. This research underscores the versatility of the chemical backbone in synthesizing compounds with potential biological applications (Bondock, Rabie, Etman, & Fadda, 2008).

properties

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-[2-methyl-6-(2-methylpropyl)-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O2S/c1-11(2)8-25-18(27)17-14(9-24(4)23-17)21-19(25)28-10-15(26)22-16-12(3)6-5-7-13(16)20/h5-7,9,11H,8,10H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMLUAHNTFOLHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)CSC2=NC3=CN(N=C3C(=O)N2CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-6-methylphenyl)-2-((6-isobutyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide

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